molecular formula C4H5KN4O2 B2735383 Potassium;2-(2-methyltetrazol-5-yl)acetate CAS No. 2503202-34-2

Potassium;2-(2-methyltetrazol-5-yl)acetate

Cat. No.: B2735383
CAS No.: 2503202-34-2
M. Wt: 180.208
InChI Key: AUAUARREZBLBKG-UHFFFAOYSA-M
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Description

Potassium;2-(2-methyltetrazol-5-yl)acetate is a chemical compound with the molecular formula C4H5KN4O2 and a molecular weight of 180.208 g/mol. This compound is a potassium salt of 2-(2-methyltetrazol-5-yl)acetic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-(2-methyltetrazol-5-yl)acetate typically involves the reaction of 2-(2-methyltetrazol-5-yl)acetic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as follows:

  • Dissolve 2-(2-methyltetrazol-5-yl)acetic acid in water.
  • Add an equimolar amount of potassium hydroxide to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Evaporate the solvent to obtain the potassium salt as a solid product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(2-methyltetrazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the tetrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and other anions can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted tetrazole derivatives with different cations.

Scientific Research Applications

Potassium;2-(2-methyltetrazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of potassium;2-(2-methyltetrazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the tetrazole ring can participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyltetrazol-5-yl)acetic acid: The parent acid form of the compound.

    Sodium;2-(2-methyltetrazol-5-yl)acetate: A similar compound where potassium is replaced by sodium.

    2-(2-methyltetrazol-5-yl)acetate esters: Ester derivatives of the compound.

Uniqueness

Potassium;2-(2-methyltetrazol-5-yl)acetate is unique due to its specific potassium ion, which imparts distinct chemical and physical properties compared to its sodium or ester counterparts. The potassium ion enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

potassium;2-(2-methyltetrazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.K/c1-8-6-3(5-7-8)2-4(9)10;/h2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAUARREZBLBKG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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